

# Comparative stability of perovskite solar cells with different alkylammonium cations

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## A Comparative Guide to the Stability of Perovskite Solar Cells with Different Alkylammonium Cations

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a promising next-generation photovoltaic technology. However, their long-term stability remains a critical hurdle for commercialization. The choice of the A-site cation, particularly the organic alkylammonium cation, plays a pivotal role in determining the structural integrity and, consequently, the operational lifetime of these devices. This guide provides a comparative analysis of the stability of perovskite solar cells featuring different alkylammonium cations, supported by experimental data and detailed methodologies.

## Introduction to A-Site Cations and Perovskite Stability

In the archetypal  $ABX_3$  perovskite structure, the A-site cation is crucial for maintaining the crystal lattice's symmetry and stability. While it does not directly participate in the electronic band edge, its size, shape, and chemical nature influence the material's tolerance factor, which is an indicator of the stability of the perovskite crystal.<sup>[1][2]</sup> The most commonly studied alkylammonium cations are methylammonium ( $MA^+$ ), formamidinium ( $FA^+$ ), and, to a lesser extent, ethylammonium ( $EA^+$ ) and guanidinium ( $GA^+$ ). The intrinsic properties of these cations significantly impact the perovskite's resilience to environmental stressors such as heat, moisture, and light.

## Comparative Stability Analysis

The stability of perovskite solar cells is typically evaluated based on three key metrics: thermal stability, moisture stability, and photostability. The following sections compare the performance of PSCs with different alkylammonium cations across these metrics.

### Methylammonium ( $\text{MA}^+$ )

Methylammonium was the organic cation used in the initial breakthrough of high-efficiency PSCs. However,  $\text{MAPbI}_3$ , the archetypal MA-based perovskite, is known for its relatively poor thermal and moisture stability.[3] The volatile nature of the  $\text{MA}^+$  cation makes it susceptible to decomposition at elevated temperatures, leading to the degradation of the perovskite film into  $\text{PbI}_2$ . [3] Furthermore, the hygroscopic nature of  $\text{MA}^+$  contributes to rapid degradation in the presence of moisture.[4]

### Formamidinium ( $\text{FA}^+$ )

Formamidinium is a slightly larger cation than methylammonium and has become a popular alternative due to its superior thermal stability and a more ideal bandgap for single-junction solar cells.[5]  $\text{FAPbI}_3$  generally exhibits slower degradation at elevated temperatures compared to  $\text{MAPbI}_3$ . [5] However, the photoactive  $\alpha$ -phase of  $\text{FAPbI}_3$  is structurally unstable at room temperature and can transition to a non-photoactive yellow  $\delta$ -phase, particularly in the presence of moisture.[6] To stabilize the desired black phase,  $\text{FA}^+$  is often used in combination with other cations like  $\text{MA}^+$  or inorganic cations like cesium ( $\text{Cs}^+$ ). [6]

### Ethylammonium ( $\text{EA}^+$ )

Ethylammonium is a larger cation than both  $\text{MA}^+$  and  $\text{FA}^+$ . Its incorporation into the perovskite structure can lead to the formation of 2D or quasi-2D perovskites, which generally exhibit enhanced moisture resistance due to the hydrophobic nature of the larger alkyl chain. While pure  $\text{EAPbI}_3$  is not typically used as the primary absorber in high-efficiency solar cells due to its wider bandgap,  $\text{EA}^+$  can be used as an additive or in mixed-cation systems to improve stability.

### Guanidinium ( $\text{GA}^+$ )

Guanidinium is a planar, triangular cation that is larger than  $\text{FA}^+$ . The incorporation of  $\text{GA}^+$  into the perovskite lattice has been shown to significantly enhance both thermal and environmental

stability.[2] The strong hydrogen bonding capabilities of  $\text{GA}^+$  can help to stabilize the perovskite crystal structure.[7] Studies have demonstrated that even small amounts of  $\text{GA}^+$  can improve the operational stability of PSCs under continuous illumination.[2] For instance, a study showed that incorporating guanidinium into methylammonium lead iodide perovskites stabilized their efficiency at 19% for 1000 hours under full-sunlight testing conditions.[2]

## Other Large Alkylammonium Cations

Larger, more complex alkylammonium cations such as phenylethylammonium ( $\text{PEA}^+$ ) and butylammonium ( $\text{BA}^+$ ) are primarily used to form 2D or 2D/3D hybrid perovskite structures. These larger organic cations act as spacers between the inorganic lead-halide octahedral layers, creating a quantum-well-like structure. The hydrophobic nature of these large cations imparts excellent moisture stability to the perovskite film.[8] However, the insulating nature of these organic spacers can impede charge transport, often leading to lower power conversion efficiencies compared to their 3D counterparts.[3]

## Quantitative Stability Data

The following table summarizes quantitative stability data for perovskite solar cells with different alkylammonium cations, compiled from various research articles. It is important to note that direct comparison can be challenging due to variations in device architecture, encapsulation, and testing conditions.

Cation Composition	Stability Metric	Test Conditions	Reported Stability
MAPbI <sub>3</sub>	Thermal Stability	85°C in N <sub>2</sub>	Significant degradation within hours
Moisture Stability	50% Relative Humidity (RH), 25°C	Retained 42.6% of initial PCE after 200h	
FAPbI <sub>3</sub> (stabilized)	Thermal Stability	150°C	Slower degradation compared to MAPbI <sub>3</sub>
Photostability	1-sun illumination, 60°C	Maintained >90% of initial PCE after 1000h (with additives)	
(GA) <sub>0.05</sub> (MA) <sub>0.95</sub> PbI <sub>3</sub>	Moisture Stability	50% RH, 25°C	Retained 77.3% of initial PCE after 200h[7]
GA-based 2D PSCs	Thermal Stability	85°C	Retained 50% of original PCE after ~53h[8]
Moisture Stability	20% RH	Retained ~80% of original PCE after 30 days[8]	
PEA-based 2D PSCs	Moisture Stability	High humidity	Enhanced stability compared to 3D counterparts[8]

## Experimental Protocols for Stability Testing

To ensure reproducibility and enable meaningful comparisons across different studies, standardized stability testing protocols are crucial. The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of protocols that are widely adopted in the perovskite community.[9][10]

## ISOS-D: Dark Storage Stability

- Objective: To assess the intrinsic chemical stability of the perovskite film and the device in the absence of light.
- Methodology: Devices are stored in a controlled environment (e.g., in the dark, in an inert atmosphere like nitrogen, or in ambient air with controlled humidity) at a specific temperature (e.g., 25°C or 85°C). The performance of the solar cells is periodically measured by recording their current-voltage (J-V) characteristics under simulated sunlight.

## ISOS-L: Light Soaking Stability

- Objective: To evaluate the device's stability under continuous illumination, simulating operational conditions.
- Methodology: Devices are continuously illuminated with a solar simulator (typically at 1-sun intensity, 100 mW/cm<sup>2</sup>) at a controlled temperature. The power output is often tracked at the maximum power point (MPP) throughout the test. J-V curves are measured at regular intervals to monitor the degradation of photovoltaic parameters.

## ISOS-T: Thermal Cycling Stability

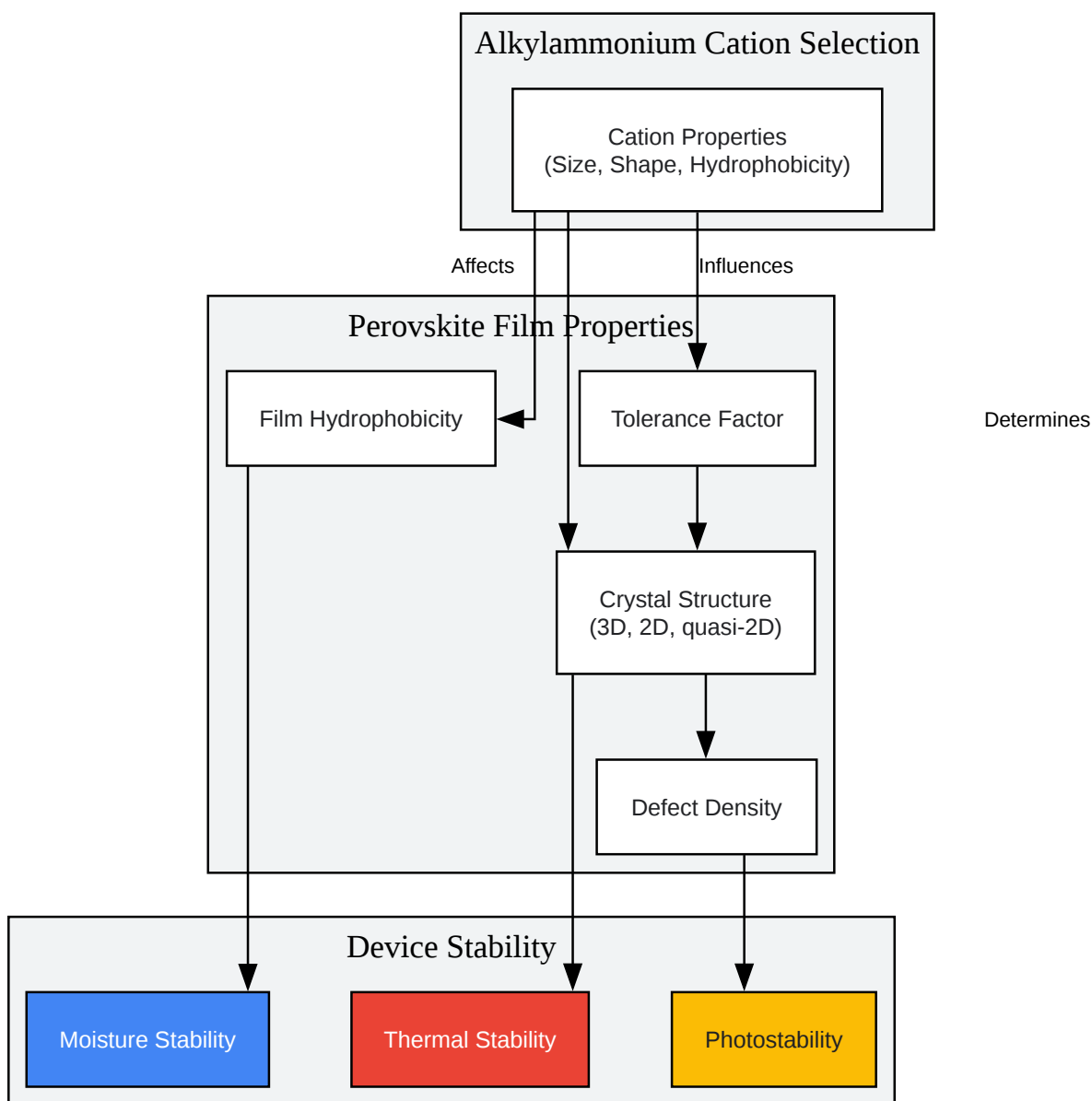
- Objective: To assess the device's resilience to temperature fluctuations, which are common in real-world outdoor applications.
- Methodology: Devices are subjected to repeated temperature cycles between a low and a high temperature (e.g., -40°C to 85°C) in the dark. The performance is evaluated after a certain number of cycles.

## Moisture Stability Testing

- Objective: To determine the device's tolerance to humidity.
- Methodology: Unencapsulated or encapsulated devices are stored in an environment with a constant relative humidity (e.g., 50% RH or 85% RH) at a specific temperature. Performance degradation is monitored over time.

## Logical Pathway for Cation Selection and Stability

The choice of the alkylammonium cation initiates a cascade of effects that ultimately determine the stability of the perovskite solar cell. The following diagram illustrates this relationship.



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Caption: Logical flow from cation choice to device stability.

## Conclusion

The stability of perovskite solar cells is intrinsically linked to the choice of the A-site alkylammonium cation. While methylammonium-based perovskites have shown high initial efficiencies, their long-term stability is compromised by thermal and moisture-induced degradation. Formamidinium offers improved thermal stability but requires compositional engineering to maintain its photoactive phase. Larger cations like ethylammonium and guanidinium, as well as bulky cations used in 2D perovskites, can significantly enhance moisture and operational stability, albeit sometimes at the cost of slightly lower initial performance. The ongoing development of novel mixed-cation and mixed-dimensional perovskite systems holds the key to achieving both high efficiency and long-term stability, paving the way for the successful commercialization of this transformative photovoltaic technology.

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